molecular formula C13H22F3N3O7 B12413815 Epsilon-(gamma-glutamyl)-lysine (TFA)

Epsilon-(gamma-glutamyl)-lysine (TFA)

Cat. No.: B12413815
M. Wt: 389.32 g/mol
InChI Key: IFWOIXLZOCCWNI-WSZWBAFRSA-N
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Description

Historical Context and Discovery as an Isopeptide Bond

The existence of an unusual, highly stable cross-link in proteins was first investigated in the context of blood clot formation. In 1968, researchers isolated and identified ε-(γ-glutamyl)lysine from enzymatic hydrolysates of human fibrin (B1330869) that had been cross-linked by Factor XIIIa. nih.gov This discovery provided conclusive evidence that this isopeptide bond was responsible for the stabilization of fibrin polymers. nih.gov Further studies confirmed its absence in fibrin prepared in the presence of Factor XIII inhibitors like ethylenediaminetetraacetic acid (EDTA). nih.gov Subsequent research found this cross-link in a variety of other biological structures, including the stratum corneum of the skin, highlighting its widespread importance. nih.gov The bond was recognized as an isopeptide linkage, distinct from the conventional peptide bonds that form the primary backbone of proteins, as it involves the side chain of one amino acid. wikipedia.org

Structural Definition as a Covalent Isopeptide Cross-Link

The epsilon-(gamma-glutamyl)-lysine (B33441) bond is an amide linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue within or between polypeptide chains. youtube.comnih.gov This reaction, catalyzed by enzymes known as transglutaminases, results in the release of an ammonia (B1221849) molecule. nih.govacs.org

The resulting isopeptide bond is characterized by its high stability and resistance to enzymatic, chemical, and mechanical disruption. researchgate.net Unlike the standard peptide bond that links the α-carboxyl group of one amino acid to the α-amino group of another, this "isopeptide" linkage creates a branch or cross-link in the protein structure. wikipedia.org This covalent bridge is crucial for forming highly stable and often insoluble protein networks.

Significance as a Post-Translational Protein Modification

The formation of the ε-(γ-glutamyl)lysine bond is a critical post-translational modification, a process that occurs after a protein is synthesized from its messenger RNA template. researchgate.netnih.gov This modification dramatically alters the properties of the target proteins, most notably by increasing their stability and resistance to degradation. researchgate.net Transglutaminases are the primary enzymes responsible for catalyzing this modification. researchgate.netnih.gov The activity of these enzymes is often calcium-dependent and tightly regulated within cells, ensuring that cross-linking occurs only under specific physiological conditions. The irreversible nature of this bond means it plays a significant role in terminal differentiation processes and in stabilizing long-lived protein structures. acs.org

Overview of its Central Role in Protein Stability and Cellular Processes

The ε-(γ-glutamyl)lysine cross-link is fundamental to the mechanical stability and integrity of various tissues and biological structures. Its presence is essential in processes requiring robust protein networks, such as:

Blood Coagulation: It stabilizes fibrin clots, forming a resilient mesh that prevents blood loss. nih.govnih.govnih.gov Fibrin clots formed in plasma from individuals with a deficiency in Factor XIII, the transglutaminase responsible for this cross-linking, contain little to no ε-(γ-glutamyl)lysine bonds. nih.gov

Skin and Hair: This bond provides strength and resistance to the proteins in the epidermis and hair follicles. nih.govnih.gov

Wound Healing: The cross-linking of extracellular matrix proteins is a key step in tissue repair. wikipedia.org

Apoptosis: During programmed cell death, transglutaminase activity can lead to the formation of a cross-linked protein shell, preventing the leakage of cellular contents. nih.gov

While essential for normal physiology, excessive or unregulated formation of these cross-links has been implicated in the pathology of several diseases. For instance, the accumulation of abnormally cross-linked protein aggregates is a feature of certain neurodegenerative disorders like Alzheimer's and Huntington's disease. nih.govnih.govnih.govresearchgate.net

Data Tables

Table 1: Key Characteristics of the Epsilon-(gamma-glutamyl)-lysine Isopeptide Bond

CharacteristicDescriptionSource(s)
Bond Type Covalent, Isopeptide Amide Bond wikipedia.orgyoutube.com
Formation Enzymatically catalyzed by transglutaminases researchgate.netnih.gov
Reactants γ-carboxamide group of Glutamine and ε-amino group of Lysine youtube.comnih.gov
Byproduct Ammonia (NH₃) nih.govacs.org
Stability Highly resistant to proteolysis and mechanical stress researchgate.net
Function Intra- and intermolecular protein cross-linking, protein stabilization researchgate.netnih.gov

Table 2: Examples of Biological Processes Involving ε-(γ-glutamyl)lysine Cross-linking

Biological ProcessKey Proteins InvolvedFunction of Cross-linkSource(s)
Blood Coagulation FibrinStabilization of the blood clot nih.govnih.gov
Skin Barrier Formation Keratins, Loricrin, Involucrin (B1238512)Mechanical strength and integrity of the stratum corneum nih.gov
Hair Structure Trichohyalin, KeratinsStrength and resilience of the hair shaft nih.gov
Apoptosis Various intracellular proteinsFormation of a cross-linked protein scaffold in apoptotic bodies nih.gov
Neurodegenerative Disease Amyloid-beta, Tau, HuntingtinFormation of insoluble protein aggregates nih.govnih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22F3N3O7

Molecular Weight

389.32 g/mol

IUPAC Name

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1

InChI Key

IFWOIXLZOCCWNI-WSZWBAFRSA-N

Isomeric SMILES

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Enzymatic Biogenesis of Epsilon Gamma Glutamyl Lysine Isopeptide Bonds

The Transglutaminase Family and Their Role in Isopeptide Formation

Transglutaminases (TGs) are a widely distributed group of enzymes that catalyze the post-translational modification of proteins. nih.govresearchgate.net Their principal function is the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. wikipedia.org This cross-linking activity is fundamental to various physiological processes, including blood clotting, skin and hair formation, and wound healing. nih.gov The human genome encodes for eight distinct transglutaminases, each with specific roles and tissue distributions. nih.gov

Tissue Transglutaminase (TG2)

Tissue transglutaminase, or TG2, is a ubiquitous and extensively studied member of the transglutaminase family. nih.govmdpi.com It is a multifunctional protein that, in addition to its cross-linking activity, can also function as a G-protein. mdpi.com TG2 is implicated in a wide array of cellular processes and its dysregulation has been linked to several diseases. nih.govmdpi.com The enzyme catalyzes the formation of ε-(gamma-glutamyl)-lysine bonds, which contributes to the stabilization of the extracellular matrix. mdpi.commedchemexpress.com Research has identified specific lysine residues within TG2 itself that are involved in the formation of these isopeptide bonds, leading to the creation of TG2 multimers. omicsdi.orgmdpi.com

Factor XIIIA (FXIIIA)

Factor XIIIA (FXIIIA) is a vital transglutaminase primarily known for its essential role in the final stages of the blood coagulation cascade. researchgate.netresearchgate.net Upon activation, FXIIIA catalyzes the formation of ε-(gamma-glutamyl)-lysine isopeptide bonds between fibrin (B1330869) molecules. researchgate.net This cross-linking process transforms the soluble fibrin monomer into a stable, insoluble fibrin clot, which is crucial for hemostasis. researchgate.net Beyond its role in clotting, FXIIIA is also recognized for its ability to cleave previously formed isopeptide bonds, demonstrating a dual catalytic function. nih.gov

Other Transglutaminases (e.g., TG1, Microbial Transglutaminases)

The transglutaminase family includes other important isoforms such as transglutaminase 1 (TG1) and microbial transglutaminases (mTG).

Transglutaminase 1 (TG1): Predominantly found in keratinocytes, TG1 is crucial for skin barrier formation through the cross-linking of proteins. nih.gov Like other mammalian TGs, its activity is dependent on calcium ions and involves a thiol-dependent mechanism. nih.gov

Microbial Transglutaminases (mTG): Isolated from bacteria like Streptomyces mobaraensis, mTG is widely used in the food industry to improve the texture and properties of protein-rich foods. wikipedia.orgnih.gov Unlike mammalian TGs, mTG is generally calcium-independent. wikipedia.org It efficiently catalyzes the formation of ε-(gamma-glutamyl)-lysine bonds, leading to the cross-linking of various food proteins. nih.govmdpi.com The broad substrate specificity of mTG has made it a valuable tool in various biotechnological applications. researchgate.net

Mechanistic Insights into Transglutaminase-Mediated Acyl Transfer

The formation of the ε-(gamma-glutamyl)-lysine isopeptide bond by transglutaminases proceeds through a well-defined acyl transfer mechanism. mdpi.comnih.gov This process involves a catalytic triad (B1167595) of amino acids within the enzyme's active site, typically consisting of Cysteine, Histidine, and Aspartic acid. researchgate.netnih.gov

EnzymePrimary FunctionCalcium DependenceKey Substrates
Tissue Transglutaminase (TG2)Extracellular matrix stabilization, G-protein signalingYesFibronectin, Collagen, Gluten peptides
Factor XIIIA (FXIIIA)Blood clot stabilizationYesFibrin
Transglutaminase 1 (TG1)Skin barrier formationYesKeratins, Loricrin
Microbial Transglutaminase (mTG)Protein cross-linking in food processingNoCasein, Myosin, Soy proteins

Acyl Donor (Glutamine Residues) and Acyl Acceptor (Lysine Residues) Specificity

The catalytic reaction initiated by transglutaminases involves the recognition of specific glutamine and lysine residues within protein substrates. researchgate.netnih.gov

Acyl Donor (Glutamine): The enzyme first forms a thioester bond with the γ-carboxamide group of a peptide-bound glutamine residue, which serves as the acyl donor. nih.gov This step releases ammonia (B1221849). researchgate.net The sequence of amino acids surrounding the target glutamine can influence the substrate specificity of different transglutaminase isoforms. nih.gov For instance, the presence of hydrophobic amino acids C-terminal to the glutamine can enhance the reaction rate for tissue-type transglutaminases. nih.gov

Acyl Acceptor (Lysine): The acyl-enzyme intermediate then reacts with the ε-amino group of a lysine residue, the acyl acceptor, to form the stable ε-(gamma-glutamyl)-lysine isopeptide bond. nih.gov Microbial transglutaminases have been shown to exhibit broad specificity for acyl-acceptor substrates, accommodating a variety of primary amines beyond just lysine residues. researchgate.net

Formation of Stable Covalent Isopeptide Linkages

The covalent bond forged by transglutaminases between glutamine and lysine residues is an isopeptide linkage, distinguishing it from the more common peptide bonds that form the primary backbone of proteins. nih.gov This isopeptide bond is exceptionally stable and resistant to cleavage by most proteases, contributing to the longevity and structural integrity of the cross-linked proteins. nih.gov This inherent stability is vital in numerous biological contexts, including the stabilization of the extracellular matrix, blood clotting, and the formation of the epidermal barrier. nih.govnih.gov

The enzymatic reaction catalyzed by transglutaminases is a transamidation reaction. nih.gov The process involves the enzyme forming a thioester intermediate with the glutamine substrate, followed by the nucleophilic attack of the lysine's ε-amino group, which results in the formation of the ε-(gamma-glutamyl)-lysine bond and the release of ammonia. nih.govmdpi.com While the formation of this bond is the primary activity, some transglutaminases, like tissue transglutaminase 2 (TG2), also exhibit isopeptidase activity, meaning they can cleave the bond, although this function is less well understood. aston.ac.ukresearchgate.net

Detailed Research Findings

Numerous studies have elucidated the specifics of ε-(gamma-glutamyl)-lysine isopeptide bond formation in various proteins and systems. Research has focused on identifying the specific glutamine and lysine residues that participate in these cross-links, providing insight into the substrate specificity of different transglutaminases.

For instance, a study on the cross-linking of α-lactalbumin by mammalian and microbial transglutaminases identified specific lysine and glutamine residues involved in the polymerization of this protein. The differing specificities of the enzymes were found to influence the resulting polymer structure. nih.govresearchgate.net Another area of significant research has been the role of tissue transglutaminase (TG2) in celiac disease, where it cross-links with gluten peptides, and in various fibrotic and neurodegenerative diseases. nih.govmedchemexpress.com

The quantification of ε-(gamma-glutamyl)-lysine formation is crucial for understanding the kinetics and extent of the cross-linking reaction. Methods such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) have been developed for the precise quantification of the isopeptide in protein digests. nih.gov Kinetic studies have also been performed to understand the mechanics of transglutaminase action on various substrates. researchgate.net

Below are interactive data tables summarizing findings from relevant research on the identification of cross-linking sites and the quantification of isopeptide formation.

Table 1: Identified ε-(gamma-glutamyl)-lysine Cross-linking Sites in Various Proteins

ProteinTransglutaminase UsedIdentified Lysine (K) ResiduesIdentified Glutamine (Q) ResiduesResearch Focus
α-LactalbuminGuinea Pig Liver TGase (GTGase)K16, K93, K122Q54Site specificity of mammalian TGase nih.govresearchgate.net
α-LactalbuminMicrobial TGase (MTGase)K5Q54Site specificity of microbial TGase nih.govresearchgate.net
Whey ProteinsMicrobial TGase (MTGase)K14, K60, K70, K75Q35, Q115, Q120Improving functional properties of food proteins nih.gov
Human Neuroblastoma SH-SY5Y CellsEndogenous TG2VariousVariousNaturally occurring intracellular cross-links nih.govacs.org

Table 2: Quantitative Analysis of ε-(gamma-glutamyl)-lysine Formation

Protein SystemAnalytical MethodInitial ConcentrationConcentration after TGase TreatmentKey Finding
Leguminous Protein IsolatesHPLC-ESI-MS40 - 77 µmol/100g100 - 500 µmol/100gMethod validation for quantifying cross-linking rate nih.gov
Human Stratum CorneumIsotope DilutionNot Applicable~9 nmol/mg of proteinConfirmed the presence of isopeptide cross-links in skin proteins researchgate.net

Occurrence and Distribution of Epsilon Gamma Glutamyl Lysine in Biological Systems

Detection in Specific Tissues and Biological Fluids

The epsilon-(gamma-glutamyl)-lysine (B33441) cross-link is integral to the structure and function of several tissues and is detectable in various biological fluids, where its concentration can serve as a biomarker for certain disease states.

Stratum Corneum

The stratum corneum, the outermost layer of the epidermis, relies on extensive protein cross-linking for its protective barrier function. Epsilon-(gamma-glutamyl)-lysine has been identified within this layer, specifically in the fraction containing keratins and other high-molecular-weight proteins. nih.gov The formation of these isopeptide bonds is catalyzed by epidermal transglutaminase, which cross-links structural proteins to create highly insoluble and robust protein polymers. researchgate.net This process is essential for the formation of the cornified envelope, a key component of the skin barrier. researchgate.net Quantitative analysis has revealed the presence of approximately 9 nmol of epsilon-(gamma-glutamyl)-lysine per milligram of protein in this skin layer, underscoring its abundance and structural importance. nih.govresearchgate.net

In conditions such as hypertrophic scars, the levels of this cross-link are significantly increased compared to normal mature scars. nih.gov Research has also pointed to elevated levels and activity of transglutaminase 1 in psoriatic skin, suggesting a potential role for epsilon-(gamma-glutamyl)-lysine in the pathophysiology of this inflammatory skin disease. mdpi.com

Renal Tissues (Kidney ECM)

In renal tissues, epsilon-(gamma-glutamyl)-lysine is found in the extracellular matrix (ECM). nih.govmedchemexpress.com Its formation is catalyzed by tissue transglutaminase (tTg) and plays a role in the stabilization of the ECM. nih.govmedchemexpress.com In the context of kidney disease, particularly diabetic nephropathy, there is a significant increase in the levels of both tTg and epsilon-(gamma-glutamyl)-lysine in the periglomerular and peritubular areas of the kidney. nih.gov This increased cross-linking contributes to the expansion and scarring of the ECM, which is a characteristic feature of diabetic kidney disease. nih.govnih.gov Studies in human diabetic nephropathy have shown a strong correlation between the levels of tTg, epsilon-(gamma-glutamyl)-lysine, and the degree of renal scarring. nih.gov

Tissue/ConditionFindingReference
Human Diabetic NephropathyIncreased levels of tTg (+1,266%) and epsilon-(gamma-glutamyl)-lysine (+486%) in kidneys with DN compared to normal. nih.gov
Experimental Diabetic Nephropathy (rat model)Whole kidney epsilon-(gamma-glutamyl)-lysine significantly increased from Day 90 (+337%) and peaked at Day 120 (+650%). nih.gov
Human Hypertrophic ScarsIsopeptide cross-link levels of 0.018 +/- .006 nmol/micromol amino acids in untreated scars, significantly higher than in normal mature scars (0.003 +/- 0.001 nmol/micromol amino acid). nih.gov

Neuronal Tissues and Cerebrospinal Fluid (CSF)

The presence of epsilon-(gamma-glutamyl)-lysine has been detected in neuronal tissues and its concentration in cerebrospinal fluid (CSF) is emerging as a potential biomarker for neurodegenerative diseases. nih.govnih.govresearchgate.net Elevated levels of this isodipeptide in the CSF have been observed in patients with Alzheimer's disease and vascular dementia. nih.gov In these conditions, the activation of transglutaminase is considered a marker of apoptosis, and the subsequent release of epsilon-(gamma-glutamyl)-lysine into the CSF may reflect the intensity of neurodegeneration. nih.gov

Similarly, significantly increased levels of N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) have been found in the CSF of patients with Huntington's disease, another neurodegenerative disorder. nih.govresearchgate.net This finding supports the hypothesis that transglutaminase activity is heightened in the brains of individuals with Huntington's disease in vivo. nih.govresearchgate.net

ConditionMean GGEL Concentration in CSF (pmol/mL ± SEM)Control Group GGEL Concentration in CSF (pmol/mL ± SEM)Reference
Huntington's Disease708 ± 41228 ± 36 nih.govresearchgate.net
Alzheimer's Disease176.6 ± 77.1 (nM/l)37.9 ± 8.7 (nM/l) nih.gov
Vascular Dementia95.6 ± 45.1 (nM/l)37.9 ± 8.7 (nM/l) nih.gov

Other Biological Matrices (e.g., Erythrocyte Membrane)

The epsilon-(gamma-glutamyl)-lysine cross-link is also found in the membrane of human erythrocytes (red blood cells). nih.gov Its formation is catalyzed by an intrinsic, Ca2+-regulated transglutaminase. nih.gov An increase in intracellular calcium ions triggers this enzyme, leading to the formation of high-molecular-weight membrane protein polymers. nih.gov This cross-linking involves proteins on the cytoplasmic side of the membrane and can result in as many as 6 moles of gamma-glutamyl-epsilon-lysine cross-links per 100,000 gm of protein. nih.gov

Presence in Dietary Proteins and Food Matrices

Beyond its endogenous formation in biological systems, epsilon-(gamma-glutamyl)-lysine is also found in various food sources, particularly in proteins that have been subjected to processing.

Casein and Milk Proteins

Casein, the primary protein in milk, is a notable dietary source of epsilon-(gamma-glutamyl)-lysine. nih.gov This isopeptide can be formed when milk and milk products are processed, for example, through heat treatment which can promote the cross-linking of casein molecules. Studies have shown that the epsilon-(gamma-glutamyl)-lysine moiety in cross-linked casein is a bioavailable source of the essential amino acid lysine (B10760008) for rats. nih.gov This indicates that despite the cross-linking, the lysine can be absorbed and utilized by the body. nih.gov The formation of these cross-links can also influence the gelling properties of milk proteins, which is a critical aspect in the manufacturing of various dairy products like yogurt and cheese. capes.gov.brresearchgate.netnih.gov

Leguminous Proteins

The isopeptide bond ε-(γ-glutamyl)-lysine is a naturally occurring covalent linkage in various biological systems, including plant proteins. In leguminous proteins, this bond can be present endogenously and its formation can be further induced by enzymatic action, such as that of microbial transglutaminase (MTG). The presence and concentration of this isopeptide are of interest due to its impact on the structural and functional properties of proteins.

Research has focused on the identification and quantification of the ε-(γ-glutamyl)-lysine isopeptide in protein isolates from several key leguminous sources. A significant study utilized high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) to precisely measure the levels of this isopeptide. nih.gov The investigation examined protein isolates from soy (Glycine max), pea (Pisum sativum), and two species of sweet lupin, Lupinus albus and Lupinus angustifolius. nih.gov

The findings from this research revealed the presence of initial, or endogenous, levels of ε-(γ-glutamyl)-lysine in the untreated leguminous protein isolates. nih.gov These baseline concentrations were found to be within a specific range, indicating a natural occurrence of this isopeptide bond in these plant-based proteins prior to any enzymatic treatment. nih.gov

Furthermore, the study explored the effect of enzymatic cross-linking using microbial transglutaminase. nih.gov This treatment led to a significant increase in the concentration of ε-(γ-glutamyl)-lysine, demonstrating the potential to modify the protein structure through the formation of these isopeptide bonds. nih.gov In texturized proteins derived from these legumes, the concentrations of the isopeptide were substantially higher than the initial levels. nih.gov

The analytical methods developed in this research, which can distinguish the ε-(γ-glutamyl)-lysine isopeptide from three other isomers, have been crucial for accurately quantifying its presence in complex protein digests. nih.gov This level of specificity is essential for understanding the kinetics of isopeptide bond formation and its role in the structure of leguminous proteins. nih.gov

The table below summarizes the initial concentrations of ε-(γ-glutamyl)-lysine found in genuine leguminous protein isolates as reported in the study.

Initial Concentrations of ε-(γ-glutamyl)-lysine in Leguminous Protein Isolates

Legume SourceInitial ε-(γ-glutamyl)-lysine Concentration (μmol/100 g of protein)
Soy (Glycine max)40 - 77
Pea (Pisum sativum)40 - 77
Sweet Lupin (Lupinus albus)40 - 77
Sweet Lupin (Lupinus angustifolius)40 - 77

This table is interactive. You can sort and filter the data.

The following table presents the range of ε-(γ-glutamyl)-lysine concentrations measured in texturized leguminous proteins after enzymatic treatment.

Concentrations of ε-(γ-glutamyl)-lysine in Texturized Leguminous Proteins

Protein Typeε-(γ-glutamyl)-lysine Concentration (μmol/100 g of protein)
Texturized Leguminous Proteins100 - 500

This table is interactive. You can sort and filter the data.

Analytical Methodologies for Epsilon Gamma Glutamyl Lysine Research

Chromatographic Separation Techniques

Once the ε-(γ-glutamyl)-lysine isopeptide has been liberated from the protein matrix, it must be separated from other amino acids and components of the digest for accurate quantification. nih.gov Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ε-(γ-glutamyl)-lysine. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, often coupled with pre-column or post-column derivatization to enhance detection. nih.govresearchgate.net

Pre-column derivatization with fluorogenic reagents like o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorescence detection. nih.gov A rapid and convenient method for the precise quantification of the isopeptide in lyophilized proteolytic digests of cross-linked plant protein samples was developed using RP-HPLC. acs.orgnih.gov This method allowed for the baseline separation of the isopeptide from three other isomers containing lysyl and glutamyl residues. acs.orgnih.gov

Research Findings: A study on enzymatically cross-linked leguminous proteins utilized RP-HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for highly selective detection in MS/MS mode. acs.orgnih.gov This LC-MS method was successfully applied to monitor the kinetics of isopeptide formation. acs.orgnih.gov The detection limit for ε-(γ-glutamyl)-lysine was 0.5 μg/mL, which was sufficient for quantifying the cross-linking rate. acs.orgnih.gov In another application, peptide separation was performed using an ultrahigh-pressure liquid chromatography system at 36 °C with a C18 trap column. nih.govacs.org

Ion-exchange chromatography is a classical and effective method for the separation of the ε-(γ-glutamyl)-lysine dipeptide from other amino acids and peptides in the protein hydrolysate. nih.gov This technique separates molecules based on their net charge, which is dependent on the pH of the mobile phase.

The quantitative estimation of ε-(γ-glutamyl)-lysine has traditionally involved its separation by ion-exchange chromatography, followed by post-column derivatization with ninhydrin (B49086) for detection. nih.gov This method provides reliable quantification and has been a staple in the analysis of this isopeptide.

Research Findings: Ion-exchange chromatography has been successfully used to isolate the ε-(γ-glutamyl)-lysine dipeptide from exhaustive proteolytic digests of proteins. nih.gov This separation is a crucial step before qualitative identification by other techniques or quantitative analysis. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It can be used as a preliminary separation step to isolate the dipeptide from larger peptides and other components of the digest. nih.gov

While not providing the high resolution of HPLC or ion-exchange chromatography for separating the isopeptide from other small molecules, it is a useful technique for initial sample cleanup and fractionation.

Research Findings: Gel filtration has been employed to separate the ε-(γ-glutamyl)-lysine dipeptide from other constituents of a proteolytic digest, demonstrating its utility in the purification process. nih.gov

TechniquePrinciple of SeparationCommon Application in ε-(γ-glutamyl)-lysine Research
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. nih.govacs.orgHigh-resolution separation and quantification, often coupled with mass spectrometry (LC-MS) for high selectivity. acs.orgnih.gov
Ion-Exchange Chromatography Reversible binding of charged molecules to an oppositely charged stationary phase. nih.govSeparation of the isopeptide from other amino acids, followed by post-column derivatization for quantification. nih.gov
Gel Filtration Chromatography Separation based on molecular size and shape. nih.govInitial sample cleanup and fractionation of the protein digest. nih.gov

Spectrometric and Immunological Detection Methods

The direct detection and quantification of the ε-(γ-glutamyl)lysine (EGL) isopeptide are fundamental to understanding the role of transglutaminase-mediated cross-linking in biological systems. These direct methods typically necessitate the complete enzymatic breakdown (exhaustive proteolytic digestion) of the protein sample to liberate the stable dipeptide, which is then isolated and measured. nih.gov A range of sophisticated spectrometric and immunological techniques have been developed for this purpose, offering varying levels of sensitivity and specificity.

Mass Spectrometry (e.g., HPLC-ESI-MS, LC-MS/MS, Nanoelectrospray Tandem Mass Spectrometry, MALDI-TOF MS)

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and quantification of the EGL isopeptide. Its high sensitivity and specificity allow for precise measurement even in complex biological matrices. The coupling of MS with liquid chromatography (LC) provides robust separation of the isopeptide from other amino acids and peptide fragments prior to detection.

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC combined with ESI-MS is a powerful and widely adopted method for EGL analysis. A key advantage is its ability to separate the γ-glutamyl-ε-lysine isopeptide from its other potential isomers, such as α-glutamyl-ε-lysine, ε-α-glutamyl-lysine, and ε-γ-glutamyl-lysine. nih.gov In tandem mass spectrometry (MS/MS) mode, the system offers highly selective detection by isolating a specific parent ion (the EGL dipeptide) and fragmenting it to produce a characteristic pattern of product ions, confirming its identity and enabling accurate quantification. nih.govacs.orgnih.gov

Research has demonstrated the successful application of LC-MS methods for monitoring the kinetics of EGL formation in various samples, from plant proteins to human biofluids. nih.govaston.ac.uk For instance, one LC-MS/MS method developed for quantifying EGL in human urine achieved a remarkable sensitivity of 0.1 ng/mL, utilizing multiple reaction monitoring (MRM) for enhanced selectivity. aston.ac.uk Another study on cross-linked plant proteins reported a detection limit of 0.5 µg/mL. nih.gov The process for identifying naturally occurring EGL cross-links often involves digesting the protein sample with an enzyme like trypsin, which cannot cleave the isopeptide bond, followed by LC-MS/MS analysis of the resulting peptides. acs.orgnih.gov

Nanoelectrospray Tandem Mass Spectrometry (Nano-ESI MS/MS)

Nano-ESI is an advanced iteration of ESI that is distinguished by its exceptionally low flow rate and minimal sample consumption. nih.gov This technique is ideal for precious or limited samples, requiring only a few microliters of analyte solution. nih.gov The reduced flow rate alters the ion formation mechanism, which can enhance sensitivity and is particularly beneficial for the analysis of biomolecules, including glycoproteins and non-covalent complexes. nih.govfossiliontech.com By generating smaller initial droplets, nano-ESI can improve ionization efficiency, a feature that is especially useful when mobile phases without ion-pairing agents are used, as this can recover sensitivity that might otherwise be lost. nih.gov Further enhancements, such as chemically modifying the surface of the nano-ESI needles, can reduce the non-specific adsorption of analytes and further boost signal intensity. chemrxiv.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another valuable technique for studying protein cross-links. It is particularly effective for analyzing complex mixtures and has been successfully employed for the complete structural analysis of cross-linked peptide-RNA oligonucleotides. nih.gov This method can achieve high mass accuracy and monoisotopic resolution, which facilitates the confident identification of cross-linked species by matching the precise masses of peptide and RNA fragments. nih.gov A typical workflow involves purifying the cross-linked species, analyzing them by MALDI-TOF in reflectron mode for accurate mass determination, and using post-source decay (PSD) analysis to gain further structural information about the cross-linked components. nih.gov

Table 1: Performance of Mass Spectrometry Methods for ε-(γ-glutamyl)-lysine Detection

Analytical Method Sample Matrix Reported Sensitivity/Detection Limit Key Features
HPLC-ESI-MS/MS Cross-linked leguminous proteins 0.5 µg/mL Baseline separation from 3 other isomers; monitors kinetics of formation. nih.gov
LC-MS/MS Human urine 0.1 ng/mL Optimized with protein precipitation and immobilized enzyme digestion; uses multiple reaction monitoring (MRM). aston.ac.uk
LC-MS/MS Human neuroblastoma cells Not specified Identifies naturally occurring cross-linked peptides after trypsin digestion and immunopurification. acs.orgnih.gov
Nano-ESI MS/MS General analyte solutions Analyte concentration of 10⁻⁵-10⁻⁸ M Extremely low sample consumption; enhanced sensitivity for certain biomolecules. nih.gov
MALDI-TOF MS Peptide-RNA oligonucleotides Low femtomole range High mass accuracy (>50 ppm); enables complete structural analysis of purified cross-links. nih.gov

UV Absorbance Detection

Direct detection of the ε-(γ-glutamyl)lysine isopeptide using UV absorbance is generally not a preferred method due to its low sensitivity and specificity. The isopeptide bond itself does not possess a strong chromophore that absorbs light in the commonly used UV range (e.g., 280 nm). While the peptide bond absorbs light at lower wavelengths (around 205-214 nm), many other components in a biological digest also absorb in this region, leading to significant interference. researchgate.net

Therefore, methods employing UV-Visible spectrophotometry for the quantification of EGL or its constituent amino acids almost invariably rely on a derivatization step. This chemical modification introduces a chromophore to the molecule, allowing it to be detected at a specific wavelength with much higher sensitivity, such as the 479 nm peak for the product of a reaction between lysine (B10760008) and ninhydrin. researchgate.net

Post-Column and Pre-Column Derivatization Techniques (e.g., o-phthaldialdehyde, ninhydrin)

To overcome the limitations of direct UV detection, derivatization techniques coupled with HPLC are frequently used. These methods chemically modify the EGL dipeptide to attach a molecule (a tag) that is either highly fluorescent or strongly absorbs light, thereby enhancing detection sensitivity by several orders of magnitude. actascientific.com

Post-Column Derivatization

In this approach, the EGL dipeptide is first separated from other components of the proteolytic digest using chromatography (typically ion-exchange). nih.gov After exiting the column, the separated dipeptide is mixed with a derivatizing reagent before it flows into the detector. actascientific.com A classic and robust method for the quantitative analysis of EGL involves its separation by ion-exchange chromatography, followed by post-column derivatization with ninhydrin . nih.govpickeringlabs.como-Phthalaldehyde (OPA) is another widely used post-column reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. actascientific.comkyushu-u.ac.jp

Pre-Column Derivatization

This technique involves derivatizing the amino acids and peptides in the sample before they are injected into the HPLC column. actascientific.com The resulting derivatives are then separated, typically using reverse-phase HPLC. nih.gov This approach has been successfully applied to EGL analysis using fluorogenic reagents like o-phthaldialdehyde (OPA) . nih.gov One such method, utilizing pre-column derivatization with OPA followed by reverse-phase HPLC and fluorimetric detection, reported a detection limit of approximately 200 pmol per mg of protein for EGL. nih.gov The primary advantage of pre-column derivatization is that it can lead to more stable and hydrophobic derivatives, which can improve chromatographic separation and quantification. kyushu-u.ac.jp

Isotope Dilution Assays

Isotope dilution analysis, typically coupled with high-resolution mass spectrometry, is considered a gold-standard method for accurate quantification. This technique relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte (e.g., ¹⁵N-labeled EGL) to the sample as an internal standard.

The labeled standard is chemically identical to the endogenous (unlabeled) EGL and thus behaves identically during sample extraction, purification, and ionization. By measuring the ratio of the mass signal from the native EGL to that of the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for any sample loss or matrix effects during the analytical process. This methodology is particularly valuable for complex matrices, such as in food nutritional studies, to distinguish between endogenous and exogenous cross-links.

Synthetic Strategies and Research Tools Involving Epsilon Gamma Glutamyl Lysine

Chemical Synthesis of Epsilon-(gamma-glutamyl)-lysine (B33441) Analogues and Derivatives for Research

The chemical synthesis of peptides containing the ε-(γ-glutamyl)-lysine isopeptide linkage or its analogues is a complex task that requires careful selection of protecting groups and coupling strategies to ensure the correct bond formation. Researchers have employed various methods to achieve this, primarily focusing on solid-phase peptide synthesis (SPPS) and the use of specialized building blocks.

N-Carboxyanhydride (NCA) Polymerization

N-Carboxyanhydride (NCA) polymerization is a well-established method for the synthesis of polypeptides. youtube.com This technique involves the ring-opening polymerization of NCAs, which are heterocyclic compounds derived from amino acids. youtube.com While not a common method for the direct synthesis of a discrete EGL dipeptide, NCA polymerization offers a powerful tool for creating polypeptide chains that can serve as analogues or precursors for EGL-containing structures.

In this approach, NCAs of glutamic acid and lysine (B10760008), with their side chains appropriately protected, can be co-polymerized to generate polypeptides with glutamine and lysine residues. The ε-amino group of lysine and the γ-carboxyl group of glutamic acid would be protected with groups that are orthogonal to the groups used for the α-amino and α-carboxyl functions to allow for selective deprotection and subsequent intramolecular or intermolecular isopeptide bond formation. For instance, a polypeptide chain could be synthesized and then subjected to enzymatic cross-linking by transglutaminase to form the EGL bonds. This method is particularly useful for generating high molecular weight polymers that mimic protein substrates.

Protected Amino Acid Approaches for Peptide Synthesis

The most precise method for synthesizing peptides containing a specific ε-(γ-glutamyl)-lysine linkage is through solid-phase peptide synthesis (SPPS) using orthogonally protected amino acid derivatives. iris-biotech.deyoutube.com This strategy relies on the differential lability of protecting groups, allowing for the selective deprotection of specific functional groups while others remain intact. iris-biotech.de

The synthesis of a peptide containing the EGL isopeptide bond typically involves the following key steps:

Attachment of the first amino acid to a solid support: The synthesis begins by anchoring the C-terminal amino acid to a resin.

Sequential addition of amino acids: Subsequent amino acids are added one by one. The α-amino group of the incoming amino acid is temporarily protected (e.g., with Fmoc), while its carboxyl group is activated for coupling. youtube.com

Formation of the isopeptide bond: To create the ε-(γ-glutamyl)-lysine linkage, a glutamic acid derivative with a protected α-carboxyl group and an activated γ-carboxyl group is coupled to the deprotected ε-amino group of a lysine residue already incorporated into the peptide chain. peptide.com Alternatively, a pre-formed and protected EGL dipeptide can be synthesized and then incorporated into the growing peptide chain.

A critical aspect of this approach is the choice of orthogonal protecting groups for the side chains of glutamic acid and lysine. For example, in Fmoc-based SPPS, the α-amino groups are protected by the base-labile Fmoc group. creative-peptides.com The ε-amino group of lysine could be protected by an acid-labile group like Boc (tert-butoxycarbonyl), and the γ-carboxyl group of glutamic acid could be protected by a group removable under different conditions, such as an allyl ester, which can be cleaved by a palladium catalyst. ug.edu.pl This orthogonality ensures that the specific side chains can be deprotected and reacted without affecting other parts of the peptide.

Table 1: Commonly Used Protecting Groups in Fmoc-SPPS for EGL Synthesis

Functional GroupProtecting GroupCleavage Condition
α-AminoFmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)
ε-Amino (Lysine)Boc (tert-Butoxycarbonyl)Acid (e.g., TFA)
γ-Carboxyl (Glutamic Acid)tBu (tert-Butyl ester)Acid (e.g., TFA)
γ-Carboxyl (Glutamic Acid)Allyl esterPd(0) catalyst

Enzymatic Synthesis of Epsilon-(gamma-glutamyl)-lysine for Research Applications

The enzymatic synthesis of ε-(γ-glutamyl)-lysine offers a highly specific and efficient alternative to chemical methods, particularly for modifying existing proteins and peptides. Transglutaminases are the key enzymes utilized for this purpose. nih.gov

Utilization of Microbial Transglutaminases in Controlled Systems

Microbial transglutaminase (MTGase), particularly from Streptoverticillium species, is widely used in research due to its high efficiency and calcium-independence, unlike its mammalian counterparts. nih.gov In controlled in vitro systems, MTGase can be used to catalyze the formation of EGL cross-links between a glutamine-containing protein/peptide and a lysine-containing molecule. nih.gov

This has been applied in various research contexts, such as:

Protein cross-linking: Creating specifically cross-linked protein hydrogels for tissue engineering applications. nih.govnih.gov

Peptide labeling: Attaching small molecule probes (e.g., biotin (B1667282) or fluorescent dyes) that have been modified to contain a primary amine to specific glutamine residues on a protein of interest.

Studying protein-protein interactions: Inducing covalent cross-links between interacting proteins to trap and identify binding partners.

The reaction conditions, such as enzyme concentration, substrate concentration, pH, and temperature, can be precisely controlled to achieve the desired level of modification. The kinetics of EGL formation can be monitored using techniques like HPLC-ESI-MS to quantify the amount of isopeptide formed over time. nih.gov

Substrate Engineering for Enhanced EGL Formation

The efficiency of EGL formation by transglutaminases is highly dependent on the amino acid sequences flanking the target glutamine and lysine residues. google.com Not all glutamine and lysine residues are equally good substrates for the enzyme. Research has focused on identifying preferred substrate sequences to engineer peptides and proteins for more efficient cross-linking.

By using peptide libraries and screening techniques, researchers have identified consensus sequences that are optimal substrates for transglutaminases. google.com For example, certain amino acids in the positions adjacent to the reactive glutamine can significantly enhance the reaction rate. This knowledge allows for "substrate engineering," where the amino acid sequence of a protein of interest is modified through site-directed mutagenesis to introduce a "transglutaminase tag" - a short peptide sequence that is a highly efficient substrate for the enzyme. This enables more rapid and specific labeling or cross-linking of the target protein.

Table 2: Examples of Transglutaminase Substrate Motifs

EnzymeSubstrate Motif (Glutamine)Substrate Motif (Lysine)Reference
Microbial TransglutaminaseGln-GlyNot as strictly defined google.com
Tissue Transglutaminase 2[YF][VA]LQGSK[LS]K or [KR][ST]KL google.com

Epsilon-(gamma-glutamyl)-lysine as a Research Reagent or Probe

The ε-(γ-glutamyl)-lysine dipeptide itself, along with tools developed to detect it, serves as a crucial reagent and probe in biochemical and biomedical research.

The isopeptide can be used as an analytical standard in various detection methods. nih.govnih.gov For instance, in High-Performance Liquid Chromatography (HPLC), a purified and quantified ε-(γ-glutamyl)-lysine standard is essential for identifying and quantifying the amount of this cross-link in biological samples after proteolytic digestion. nih.gov This is critical for studies investigating the role of transglutaminase and protein cross-linking in various physiological and pathological processes. hmdb.ca

Furthermore, the unique structure of the ε-(γ-glutamyl)-lysine isopeptide has enabled the development of specific monoclonal antibodies that recognize this modification. abcam.comnih.gov These antibodies are powerful research tools that can be used in a variety of immunoassays, including:

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the total amount of EGL cross-links in a protein mixture. abcam.com

Immunohistochemistry (IHC): To visualize the localization of EGL cross-links within tissues, providing insights into where transglutaminase activity is occurring. abcam.com

Western Blotting: To detect specific proteins that have been modified by EGL cross-linking.

Immunoprecipitation: To isolate and enrich for EGL-containing peptides from complex mixtures for further analysis by mass spectrometry. nih.govacs.org

The use of these antibodies has been instrumental in identifying naturally occurring isopeptide cross-linked proteins in cells and tissues, helping to elucidate the diverse substrates of transglutaminases and the biological consequences of their cross-linking activity. acs.org

Probing Enzyme Mechanisms (e.g., Gamma-glutamyl Transferases)

The detection and analysis of the ε-(γ-glutamyl)-lysine isopeptide serve as a direct indicator of transglutaminase (TG) and gamma-glutamyl transferase (GGT) activity. nih.govnih.govwikipedia.org Transglutaminases catalyze the formation of this covalent bond between the side chains of lysine and glutamine residues in proteins, releasing ammonia (B1221849) in the process. acs.org Studying the presence and quantity of this isopeptide provides crucial insights into the catalytic mechanisms of these enzymes under various physiological and pathological conditions.

Traditionally, it was believed that intracellular TG activity was largely dormant due to low cytosolic calcium concentrations, which are required to activate the enzyme to its open, catalytic conformation. nih.govacs.org However, modern analytical techniques have challenged this view. By developing methods to identify naturally occurring ε-(γ-glutamyl)-lysine crosslinks, researchers have demonstrated that intracellular TG crosslinking activity, while very low, is detectable under normal physiological conditions. nih.govacs.org

Table 1: Research Findings on Intracellular Transglutaminase Activity

FindingMethodologyEnzyme ImplicationSource
Naturally occurring ε-(γ-glutamyl)-lysine crosslinks were identified in human neuroblastoma cells under physiological conditions.Immunopurification with anti-isopeptide antibody followed by LC-MS/MS analysis.Challenges the belief that intracellular transglutaminase is dormant, suggesting a low but detectable basal catalytic activity. nih.govacs.org
The ε-(γ-glutamyl)-lysine isodipeptide was found in Chinese Hamster Ovary cells under basal conditions.Biochemical analysis of cell extracts.Provides evidence for the product of TG2 crosslinking activity without external stimuli. acs.org
GGTs are highly conserved enzymes that catalyze the transfer of γ-glutamyl residues from substrates like glutathione (B108866).Structural and functional enzyme analysis.Plays a key role in glutathione homeostasis and detoxification, with the mechanism involving the formation of a γ-glutamyl enzyme intermediate. wikipedia.orgresearchgate.net

Studying Protein Cross-Linking Dynamics and Kinetics

Understanding the rate and specificity of ε-(γ-glutamyl)-lysine bond formation is essential for elucidating the dynamics of protein assembly and polymerization. Researchers utilize quantitative methods to track the kinetics of this enzymatic cross-linking, providing data on how quickly proteins are modified and how different enzymes or conditions influence this rate. nih.gov

A robust method for studying these dynamics involves the use of high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). nih.govacs.org This technique allows for the precise quantification of the ε-(γ-glutamyl)-lysine isopeptide within protein samples that have been enzymatically digested. nih.gov For instance, researchers have monitored the kinetics of isopeptide formation in leguminous proteins incubated with microbial transglutaminase (MTG) over time. nih.gov By measuring the concentration of the isopeptide at different time points (e.g., 0 to 240 minutes), a kinetic profile of the cross-linking reaction can be established. nih.gov Such studies have found that in texturized proteins, the concentration of ε-(γ-glutamyl)-lysine can range from 100 to 500 micromol/100 g of protein. nih.gov

Furthermore, research has focused on identifying the specific lysine and glutamine residues that participate in the cross-linking, revealing the site specificity of different transglutaminases. researchgate.net In a study on α-lactalbumin, it was found that guinea pig liver transglutaminase (GTGase) targeted lysine residues Lys16, Lys93, and Lys122, while microbial transglutaminase (MTGase) targeted Lys5. researchgate.net Both enzymes utilized Gln54 as the acyl donor. researchgate.net This level of detail is crucial for understanding the structural and dynamic consequences of protein cross-linking.

Table 2: Kinetic and Site-Specificity Data for ε-(γ-glutamyl)-lysine Formation

Protein/SystemEnzymeKinetic Parameter/FindingIdentified Cross-Linking SitesSource
Leguminous Proteins (Soy, Pea, Lupin)Microbial Transglutaminase (MTG)Isopeptide formation monitored over 0-240 min. Final concentrations reached 100-500 µmol/100g of protein.Not specified in this study. nih.gov
α-LactalbuminGuinea Pig Liver Transglutaminase (GTGase)Cross-linking observed within 15 minutes.Acceptor Lysines: Lys16, Lys93, Lys122. Donor Glutamine: Gln54. researchgate.net
α-LactalbuminMicrobial Transglutaminase (MTGase)Cross-linking observed within 30 minutes.Acceptor Lysine: Lys5. Donor Glutamine: Gln54. researchgate.net
Fibrin (B1330869)Factor XIIIEnables measurement of cross-links in polymerized fibrin.Not specified. acs.org

Development of Labeled Isopeptides for Tracing and Imaging (e.g., F-labeled)

The development of labeled molecules that can be traced in vivo represents a significant advancement in studying the biological roles of the gamma-glutamyl system. While direct labeling of the ε-(γ-glutamyl)-lysine isopeptide is complex, researchers have successfully developed labeled substrates and probes for the enzymes that produce it, particularly gamma-glutamyl transpeptidase (GGT). GGT is an important diagnostic marker as its expression is often highly elevated in various malignant tumors. wikipedia.orgresearchgate.netnih.gov

Positron Emission Tomography (PET) is a highly sensitive imaging technique that allows for deep tissue penetration, making it ideal for clinical applications. researchgate.netrsc.org To leverage this, scientists have designed and synthesized novel PET imaging probes labeled with fluorine-18 (B77423) (¹⁸F) to monitor GGT expression in living subjects. researchgate.netnih.gov An example is the probe ([¹⁸F]GCPA)₂, which can be synthesized with high radiochemical purity (>98%). researchgate.netrsc.org

In vitro and in vivo studies have demonstrated the efficacy of such probes. In cell culture, a significantly higher uptake of ([¹⁸F]GCPA)₂ was observed in GGT-positive HCT116 cells compared to GGT-negative L929 cells. nih.gov In animal models with tumors, PET imaging showed that the probe rapidly accumulates in the tumor, reaching a maximum uptake of 4.66 ± 0.79% of the injected dose per gram of tissue (%ID/g) within five minutes. nih.gov The tumor-to-muscle uptake ratio was high, allowing for clear visualization of the tumor. nih.gov The specificity was confirmed in blocking studies where co-injection with a GGT inhibitor significantly reduced the probe's tumor uptake. researchgate.netnih.gov These ¹⁸F-labeled probes are powerful tools for tracing the enzymatic activity related to the gamma-glutamyl cycle, providing a non-invasive window into processes that lead to ε-(γ-glutamyl)-lysine formation. nih.govnih.gov

Table 3: Performance of a ¹⁸F-Labeled PET Probe for GGT Imaging

ParameterCell Line / ConditionResultSignificanceSource
Cellular Uptake (at 4h)GGT-positive HCT116 cells2.90 ± 0.12%Demonstrates probe uptake in GGT-expressing cells. nih.gov
Cellular Uptake (at 4h)GGT-negative L929 cells1.44 ± 0.15%Shows lower uptake in the absence of the target enzyme, indicating specificity. nih.gov
Maximum Tumor Uptake (in vivo)Tumor-bearing mouse model4.66 ± 0.79% ID/g (at 5 min)Indicates rapid and high accumulation of the probe in tumors. nih.gov
Maximum Tumor Uptake (with GGT inhibitor)Tumor-bearing mouse model2.78 ± 0.32% ID/g (at 10 min)Confirms that probe uptake is dependent on GGT activity. researchgate.netnih.gov

Mechanistic Implications of Epsilon Gamma Glutamyl Lysine in Biological Research Models

Role in Extracellular Matrix Pathologies

The formation of ε-(γ-glutamyl)-lysine cross-links by tissue transglutaminase (tTg) is a key mechanism in the stabilization and accumulation of the extracellular matrix (ECM). nih.gov While essential for tissue integrity, excessive cross-linking contributes to the pathological fibrosis observed in several diseases. nih.govnih.gov

Renal Fibrosis and Diabetic Nephropathy Models

In the context of diabetic nephropathy (DN), the progressive expansion and sclerosis of the glomerular mesangium and fibrosis of the renal interstitium are characteristic features. nih.gov Research models have demonstrated that this ECM accumulation is heavily influenced by the activity of tTg and the formation of ε-(γ-glutamyl)-lysine cross-links. nih.govnih.gov

In a streptozotocin-induced rat model of DN, a significant increase in whole-kidney ε-(γ-glutamyl)-lysine was observed over 120 days. nih.gov This increase was predominantly found in the extracellular peritubular interstitial space and within individual glomeruli. nih.gov While total kidney transglutaminase levels were not elevated, a specific increase in extracellular tTg activity was detected in both the interstitium and glomeruli, suggesting that the translocation of the enzyme to the extracellular environment is a critical step. nih.gov In isolated glomeruli from these models, the increase in ε-(γ-glutamyl)-lysine was associated with significant elevations in both tTg activity and antigen levels. nih.gov

Studies on human renal biopsies from patients with type 2 diabetes and DN corroborate these findings. Immunofluorescent analysis revealed dramatically increased levels of both tTg and ε-(γ-glutamyl)-lysine in the kidneys of DN patients compared to normal controls, primarily in the extracellular periglomerular and peritubular areas. nih.govkarger.com A strong correlation was found between tTg staining, ε-(γ-glutamyl)-lysine levels, and the degree of renal scarring. nih.govresearchgate.net This suggests that the cellular export of tTg, leading to the cross-linking and stabilization of the ECM, is a key factor in the progression of human DN. nih.gov

Research Findings in Renal Fibrosis and Diabetic Nephropathy Models
Model/Study TypeKey FindingQuantitative DataSource
Rat Streptozotocin ModelIncrease in whole kidney ε-(γ-glutamyl)-lysine+337% at Day 90; +650% at Day 120 nih.gov
Rat Streptozotocin Model (Isolated Glomeruli)Increase in glomerular ε-(γ-glutamyl)-lysine+361% nih.gov
Rat Streptozotocin Model (Isolated Glomeruli)Increase in glomerular Tg activity+228% nih.gov
Human DN BiopsiesIncrease in renal ε-(γ-glutamyl)-lysine+486% vs. normal nih.gov
Human DN BiopsiesIncrease in renal tTg+1,266% vs. normal nih.gov

Glaucoma Filtering Surgery Scarring Models

The success of glaucoma filtering surgery is often limited by postoperative scarring and fibrosis at the surgical site, which can obstruct aqueous humor outflow and lead to surgical failure. researchgate.netplos.org This fibrotic process is driven by the proliferation of fibroblasts and the excessive deposition and remodeling of the ECM. researchgate.net The stabilization of this pathological ECM involves the formation of ε-(γ-glutamyl)-lysine cross-links, implicating tTg activity in the failure of filtration procedures. medchemexpress.com

The wound healing response after surgery involves the transformation of fibroblasts into myofibroblasts, which synthesize large amounts of ECM proteins like collagen. mdpi.com Growth factors such as transforming growth factor-beta (TGF-β), found in high concentrations in the aqueous humor of glaucoma patients, are potent stimulators of this process. mdpi.com The resulting fibrotic tissue is stabilized and made resistant to degradation through enzymatic cross-linking. The formation of ε-(γ-glutamyl)-lysine bonds by tTg makes the ECM components more stable, contributing to the permanence of the scar tissue that ultimately compromises the surgical outcome. medchemexpress.comnih.gov Therefore, the enzymatic activity of tTg and the subsequent formation of these isopeptide bonds are considered a potential target in modulating the scarring process following glaucoma surgery.

Involvement in Protein Aggregation and Neurodegeneration Research

The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative disorders. nih.gov The formation of ε-(γ-glutamyl)-lysine cross-links by transglutaminases can stabilize these protein aggregates, rendering them insoluble and resistant to proteasomal degradation, thereby contributing to neurotoxicity. nih.gov

Alpha-Synuclein Cross-Linking in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons and the presence of intracellular protein aggregates known as Lewy bodies, of which α-synuclein is a major component. plos.org The aggregation of α-synuclein is considered a key event in the pathogenesis of PD. plos.org Research has shown that these aggregates can be stabilized by ε-(γ-glutamyl)-lysine cross-links.

Analysis of brain tissue from patients with Alzheimer's disease, which shares features of protein aggregation, revealed that protein aggregates were highly cross-linked with ε-(γ-glutamyl)-lysine bonds. nih.gov Mass sequence analysis identified that a lysine (B10760008) residue within the α-synuclein protein was a substrate for this cross-linking. nih.gov These cross-linked aggregates also showed immunoreactivity to other proteins implicated in neurodegeneration, such as tau and ubiquitin, suggesting that these structures are features of both neurofibrillary tangles and Lewy bodies. nih.gov The data indicate that transglutaminase-mediated cross-linking of proteins like α-synuclein may play a role in stabilizing the intraneuronal protein aggregates, potentially interfering with their clearance by the proteasome and contributing to the progression of the disease. nih.gov

Accumulation in Cerebrospinal Fluid in Dementia Research Models

The ε-(γ-glutamyl)-lysine isodipeptide is released during the breakdown of cross-linked proteins. nih.gov As transglutaminase activation is a marker of apoptosis and cellular turnover, elevated levels of the isodipeptide in cerebrospinal fluid (CSF) may reflect the intensity of neurodegeneration. nih.gov

Studies have measured the concentration of ε-(γ-glutamyl)-lysine in the CSF of patients with different forms of dementia. In one study, patients with probable Alzheimer's disease and vascular dementia showed significantly elevated levels of the isodipeptide in their CSF compared to non-demented controls. nih.gov This suggests that the determination of CSF ε-(γ-glutamyl)-lysine concentration could serve as a novel method for measuring the extent of neurodegeneration in these conditions. nih.gov Further research has also reported elevated levels of the isodipeptide in the CSF of patients with Huntington's disease, another neurodegenerative disorder, supporting the hypothesis of increased transglutaminase activity in the brain during these disease processes. nih.gov

Concentration of ε-(γ-glutamyl)-lysine in Cerebrospinal Fluid
Patient GroupNumber of Subjects (n)Mean Concentration (nM/L or pmol/mL)Standard Deviation (SD) or SEMSource
Non-demented Controls1737.9 nM/L± 8.7 (SD) nih.gov
Vascular Dementia1195.6 nM/L± 45.1 (SD) nih.gov
Alzheimer's Disease14176.6 nM/L± 77.1 (SD) nih.gov
Huntington's Disease36708 pmol/mL± 41 (SEM) nih.gov
Control (for Huntington's)27228 pmol/mL± 36 (SEM) nih.gov

Altered Transglutaminase Activity and EGL Formation in Other Research Contexts

Altered transglutaminase activity and the resulting changes in ε-(γ-glutamyl)-lysine (EGL) formation are not limited to fibrosis and neurodegeneration but are observed in a variety of other research contexts.

In cancer research, for instance, a reduction in transglutaminase activity and fewer EGL isopeptide bonds have been observed in malignant and transformed cells compared to their normal, non-proliferating counterparts. nih.gov This suggests that the stabilization of cell structures by EGL bonds may contribute to a non-proliferating state, and that a reduction in this cross-linking could be associated with a mitogenic response. nih.gov Conversely, overexpression of transglutaminase in some cancer stem cells has been associated with metastatic spread. nih.gov

In Huntington's disease research, a significant increase in γ-glutamyl-ε-lysine was measured in the caudate nucleus of patients, reflecting the formation and subsequent breakdown of protein aggregates containing these cross-links. nih.gov The isodipeptide is also implicated in other conditions. In celiac disease, transglutaminase-mediated modification of gluten peptides is a critical step in the inappropriate immune response. The cross-linking function is also vital in physiological processes such as the formation of the skin barrier and the stabilization of fibrin (B1330869) in blood clots. Furthermore, transglutaminase-mediated cross-linking of proteins in the eye lens has been implicated in the formation of cataracts. nih.gov These examples highlight the broad involvement of the ε-(γ-glutamyl)-lysine isopeptide bond in diverse biological and pathological processes.

Cancer Research (e.g., Metastatic Phenotype, Drug Resistance)

The formation of ε-(γ-glutamyl)-lysine bonds and the activity of associated enzymes are implicated in cancer progression, particularly in fostering a metastatic phenotype and contributing to drug resistance. nih.gov

Metastatic Phenotype: Overexpression of transglutaminase is associated with cancer stem cells, metastatic spread, and a poor prognosis in various cancers. nih.govacs.org The crosslinking activity of TG2, forming ε-(γ-glutamyl)-lysine bonds, can enhance cell adhesion and motility. By crosslinking extracellular matrix (ECM) proteins, TG2 can create a stiffer, more pro-invasive microenvironment. This is supported by findings that TG2 can act as an integrin-binding adhesion coreceptor for fibronectin, directly influencing cell attachment and spreading. researchgate.net

Glutamine metabolism, which is intrinsically linked to the substrates for the transglutaminase reaction, is also critical for metastasis. frontiersin.org Cancer cells released from primary tumors must survive a detached state, a process known as anoikis, before colonizing distant sites. Glutamine metabolism supports this survival. frontiersin.org For instance, in models of lung metastasis, the enzyme glutamate (B1630785) dehydrogenase (GDH) converts glutamate (derived from glutamine) to α-ketoglutarate, which activates signaling pathways that confer resistance to anoikis. frontiersin.org

Drug Resistance: The ε-(γ-glutamyl)-lysine linkage itself is exceptionally stable and resistant to degradation, a property that can contribute to the structural integrity of tumor masses. More significantly, the enzymes involved in glutamine metabolism play a direct role in chemoresistance. nih.gov

Gamma-glutamyl transpeptidase (GGT), an enzyme that hydrolyzes the gamma-glutamyl bond in extracellular glutathione (B108866) (GSH), is a key factor. nih.govresearchgate.net Many cancer cells have a high demand for cysteine to synthesize GSH, an essential antioxidant that protects cells from the oxidative stress induced by many chemotherapy drugs. nih.govresearchgate.net GGT on the surface of tumor cells can break down extracellular GSH, providing a source of cysteine to maintain high intracellular GSH levels. nih.govbiorxiv.org This enhanced antioxidant capacity allows cancer cells to neutralize the reactive oxygen species generated by pro-oxidant anticancer therapies, leading to drug resistance. nih.govresearchgate.net The expression of GGT in tumors is clinically correlated with resistance to chemotherapy. nih.gov

Furthermore, cell-adhesion-mediated drug resistance (CAM-DR) is a phenomenon where the interaction between cancer cells and the surrounding stroma or other cancer cells confers resistance. nih.gov The adhesion functions promoted by TG2 and its crosslinking activity can contribute to CAM-DR by activating anti-apoptotic signaling pathways upon cell binding. nih.gov

Table 2: Research Findings on ε-(γ-glutamyl)-lysine and Related Enzymes in Cancer Models

Enzyme/Process Cancer Model/Type Observed Mechanistic Role Reference(s)
Transglutaminase (TG2) Mesothelioma, Renal Cell Carcinoma, Gastric Cancers Proposed as a therapeutic target; associated with metastatic spread and drug resistance. nih.gov, acs.org
Transglutaminase (TG2) General Cancer Models Promotes cell adhesion and invasion through ECM crosslinking and integrin binding. researchgate.net
Glutamine Metabolism (GLS1, GDH1) Colorectal Cancer, Lung Metastasis Models Upregulated GLS1 and GDH1 promote migration, invasion, and anoikis resistance. frontiersin.org
Gamma-Glutamyl Transpeptidase (GGT) Hepatocarcinogenesis, General Tumor Models Provides cysteine for glutathione synthesis, protecting cells from oxidative stress and conferring drug resistance. nih.gov, researchgate.net
Cell Adhesion Myeloma, Leukemia, Ovarian Cancer Cell-adhesion-mediated drug resistance (CAM-DR) activated by integrin ligation and cell-cell contact. nih.gov

Degradation and Turnover of Epsilon Gamma Glutamyl Lysine Bonds in Biological Systems

Enzymatic Cleavage Pathways

The breakdown of the ε-(γ-glutamyl)-lysine isopeptide is not accomplished by common proteases but requires specific enzymatic activities.

The primary enzyme responsible for the catabolism of the ε-(L-γ-glutamyl)-L-lysine isopeptide is γ-glutamylamine cyclotransferase (GGACT). nih.gov This enzyme catalyzes the conversion of the isodipeptide into free L-lysine and 5-oxo-L-proline. nih.gov The reaction involves the intramolecular cyclization of the γ-glutamyl portion of the molecule, which effectively breaks the isopeptide bond and releases the amine component, in this case, lysine (B10760008). nih.gov

GGACT is found in various animal tissues, with the kidneys showing particularly high activity. nih.gov It exhibits a high degree of specificity for L-γ-glutamylamines. Research has shown that GGACT does not act on most γ-glutamyl-α-amino acids, nor is it active toward ε-lysyl derivatives of D-glutamic acid or L-aspartic acid. nih.gov This specificity distinguishes it from γ-glutamyl cyclotransferase (GGCT), which acts on L-γ-glutamyl amino acids. nih.gov The unique specificity of GGACT underscores its dedicated role in breaking down the products of transglutaminase activity. nih.gov

Kinetic studies have been performed to probe the substrate specificity of GGACT from rabbit kidney, using N(ε)-(L-γ-glutamyl)-L-lysine as the reference substrate. These studies reveal how modifications to the substrate structure affect the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters of γ-Glutamylamine Cyclotransferase with Various Substrates
SubstrateModification from Reference SubstrateEffect on Catalytic Efficiency (kcat/Km)Reference
N(ε)-(L-γ-glutamyl)-L-lysineReference SubstrateBaseline nih.gov
L-γ-glutamyl-n-butylamineSimpler amine groupNearly identical to reference nih.gov
L-γ-glutamylamines with methyl or carboxylate group near amide nitrogenAddition of bulky/charged groups near the bondDramatic decrease in substrate properties nih.gov
L-γ-glutamylneohexylamineSubstituents further from the amide nitrogenHigher specificity constant than reference nih.gov

The role of intestinal γ-glutamyltransferase (γ-GT) in the digestion of the ε-(γ-glutamyl)-lysine isopeptide appears to be limited. In vitro studies using everted sacs of rat small intestine have shown that the isopeptide can pass through the intestinal wall unchanged. nih.gov This suggests that direct hydrolysis by brush border enzymes during absorption may not be a primary pathway for its breakdown. nih.gov

However, homogenates of small intestine tissue do exhibit some capacity to hydrolyze the isopeptide, though this activity is significantly lower—approximately eighteen times less—than that observed in kidney homogenates. nih.gov γ-Glutamyltranspeptidases are known to catalyze the hydrolysis of γ-glutamyl bonds, with water acting as the acceptor for the γ-glutamyl moiety. nih.gov While this general activity exists, the specific efficiency towards ε-(γ-glutamyl)-lysine in the context of digestion is not high. Studies on simulated gastrointestinal digestion of proteins cross-linked by transglutaminase indicate that the isopeptide can be found in low-molecular-weight fractions, suggesting it largely survives proteolytic digestion. researchgate.net

Future Directions and Emerging Research Avenues for Epsilon Gamma Glutamyl Lysine

Development of Advanced Methodologies for Detection and Characterization

A fundamental challenge in studying EGL is its detection and quantification within complex biological samples. Future progress is heavily reliant on the development of more sensitive, specific, and high-throughput analytical methods.

Direct methods, which involve the isolation of the dipeptide after exhaustive proteolytic digestion of a protein sample, remain a cornerstone. nih.gov However, modern techniques are vastly improving upon traditional approaches. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a powerful tool. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid, efficient, and highly selective method for quantifying EGL, even in complex biofluids like urine. acs.orgchromatographyonline.com Recent studies have demonstrated the ability of LC-MS/MS to detect EGL levels as low as 0.1 ng/mL. chromatographyonline.com

A significant area of development involves enhancing sample preparation to improve detection sensitivity. The use of monoclonal antibodies specific to the EGL isopeptide for immunopurification of crosslinked peptides prior to MS analysis is a promising strategy. nih.govacs.org This approach allows for the enrichment of low-abundance crosslinked peptides from a complex protein digest, enabling the identification of naturally occurring EGL crosslinks under physiological conditions. nih.gov

Future methodologies will likely focus on:

Improving Mass Spectrometry Workflows: Developing data-independent acquisition (DIA-MS) methods to simultaneously quantify multiple post-translational modifications, including EGL, without the need for sample enrichment. biorxiv.org

Advanced Probes: Creating novel fluorescent or biotinylated probes that can specifically label EGL crosslinks in situ, allowing for visualization and localization within cells and tissues. nih.gov

Biosensors: Designing sensitive biosensors for real-time detection of transglutaminase activity and EGL formation, providing dynamic insights into cellular processes.

Table 1: Comparison of Methodologies for EGL Detection

MethodPrincipleAdvantagesEmerging Research Focus
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of the EGL dipeptide. chromatographyonline.comHigh specificity, high sensitivity, and accurate quantification. acs.orgnih.govDevelopment of clinical assays for biomarkers; improved methods for low-level detection in biofluids. chromatographyonline.com
Immuno-enrichment coupled with MS Use of specific anti-EGL antibodies to capture crosslinked peptides before MS analysis. nih.govExcellent for identifying low-abundance crosslinks and their specific protein locations. nih.govCreation of new monoclonal antibodies with higher affinity and specificity; application in complex proteomic studies.
Chromatography with Derivatization HPLC separation of the EGL dipeptide after derivatization with a fluorogenic reagent. nih.govIncreased sensitivity compared to older colorimetric methods. nih.govIntegration with modern UPLC systems for faster analysis times and higher resolution. nih.gov

Understanding Isoform-Specific Roles of Transglutaminases in EGL Formation and Function

The formation of EGL is catalyzed by a family of at least eight distinct transglutaminase isoforms in humans, each with unique expression patterns, activation mechanisms, and substrate specificities. nih.govresearchgate.net A major future challenge is to dissect the specific contribution of each TG isoform to the formation and functional consequences of EGL crosslinks in different physiological and pathological contexts.

For instance, transglutaminase 1 (TG1) and transglutaminase 3 (TG3) are crucial in the epidermis for the formation of the cornified envelope, a crosslinked protein structure essential for skin barrier function. nih.govnih.gov In contrast, transglutaminase 2 (TG2) is ubiquitously expressed and implicated in a wide array of processes, including cell adhesion, signaling, and extracellular matrix remodeling. researchgate.netrsc.org Factor XIII is the critical transglutaminase involved in stabilizing fibrin (B1330869) clots during blood coagulation. nih.gov

Emerging research is focused on:

Identifying Isoform-Specific Substrates: Using techniques like phage display peptide libraries to screen for highly reactive and isozyme-specific peptide sequences. nih.gov This knowledge is critical for determining the distinct functional roles of each TG isozyme.

In Situ Activity Assays: Developing isoform-specific substrate peptides that can be used as probes to detect the enzymatic activity of a particular transglutaminase in situ. nih.gov This allows researchers to map out where different isoforms are active within tissues, such as the distinct patterns of TG1 and TG3 activity in skin and hair follicles. nih.gov

Genetic Models: Utilizing knockout and transgenic animal models to study the consequences of lacking a specific TG isoform, thereby linking it to the formation of particular EGL crosslinks and associated phenotypes.

Table 2: Key Transglutaminase Isoforms and Their Primary Research Contexts

IsoformPrimary Location/FunctionKnown Role in EGL FormationFuture Research Questions
Transglutaminase 1 (TG1) Keratinocytes, Epidermis. nih.govEssential for cornified envelope formation. nih.govWhat are the specific substrate proteins of TG1 essential for skin barrier integrity?
Transglutaminase 2 (TG2) Ubiquitous; involved in cell signaling, ECM stabilization, apoptosis. researchgate.netrsc.orgCrosslinks extracellular matrix proteins; implicated in fibrosis and celiac disease. medchemexpress.comyoutube.comHow does its dual role as an enzyme and a G-protein influence EGL formation in specific disease states? rsc.org
Transglutaminase 3 (TG3) Epidermis, Hair Follicles. nih.govnih.govHardens the inner root sheath of hair follicles and contributes to the cornified envelope. nih.govWhat are the cooperative actions between TG1 and TG3 in epidermal differentiation? nih.gov
Factor XIII Blood Plasma. nih.govStabilizes fibrin clots by crosslinking fibrin monomers. nih.govHow do variations in Factor XIII activity affect clot stability and wound healing?

Exploring EGL's Broader Regulatory Networks and Interacting Biomolecules

The formation of an EGL crosslink is not an isolated event but part of a larger network of molecular interactions that regulate cellular function. Future research aims to map these complex networks to understand how EGL-mediated crosslinking influences cell behavior, tissue mechanics, and disease progression.

Proteomics and mass spectrometry are central to this effort. By identifying EGL crosslinks within and between proteins, researchers can build a comprehensive map of the "crosslinkome." nih.gov This can reveal how EGL modifications stabilize critical protein complexes, such as those in the cytoskeleton and the extracellular matrix. For example, TG2-mediated EGL crosslinking is known to involve key signaling partners like syndecan-4 and fibronectin, which together regulate cell adhesion and RhoA-mediated signaling pathways. nih.gov

Key research avenues include:

Interactome Mapping: Employing advanced proteomic techniques to identify the full spectrum of proteins that are modified by EGL crosslinks in response to specific stimuli or in different disease states. nih.gov

Functional Proteomics: Moving beyond simple identification to understand how EGL crosslinking affects protein function, such as altering enzyme activity, modulating protein-protein interactions, or changing susceptibility to proteolysis.

Systems Biology Approaches: Integrating proteomic data on EGL crosslinks with transcriptomic and metabolomic data to build comprehensive models of how these modifications regulate cellular pathways and contribute to complex phenotypes. nih.gov

Design and Synthesis of Novel Research Probes and Inhibitors Targeting EGL Pathways

The enzymes that form EGL, particularly the transglutaminases, are attractive targets for therapeutic intervention in a range of diseases, including cancer, fibrosis, and autoimmune disorders like celiac disease. nih.govmdpi.com A significant area of future research is the rational design and synthesis of new chemical tools to study and modulate these pathways.

This involves two main classes of molecules:

Research Probes: These are molecules designed to detect and monitor TG activity. Activity-based probes (ABPs), for example, are engineered to bind covalently and irreversibly to the active site of a specific enzyme, allowing for its detection and quantification. nih.gov Developing ABPs that are specific for different TG isoforms is a major goal.

Inhibitors: These molecules are designed to block the enzymatic activity of transglutaminases, thereby preventing the formation of EGL crosslinks. Research is focused on developing inhibitors that are highly potent and, crucially, highly specific for a particular TG isoform to minimize off-target effects. nih.gov

Recent efforts have led to the development of various classes of inhibitors, including:

Peptidomimetic Irreversible Inhibitors: These are designed based on TG substrate sequences and contain a reactive "warhead" that covalently binds to the active site cysteine of the enzyme. rsc.orgmdpi.com

Small Molecule Inhibitors: Compounds like 2-[(2-oxopropyl)thio]-imidazolium derivatives and other novel molecules have shown high potency in blocking TG activity. nih.gov

Allosteric Inhibitors: Molecules that bind to a site other than the active site to regulate enzyme function, offering a different mechanism for therapeutic intervention. mdpi.com

The development of these chemical tools is essential not only for their therapeutic potential but also for their use in basic research to dissect the precise roles of EGL formation in complex biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.